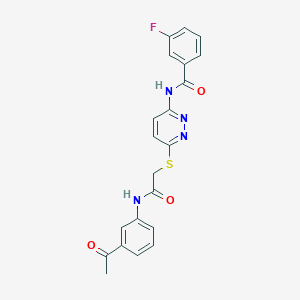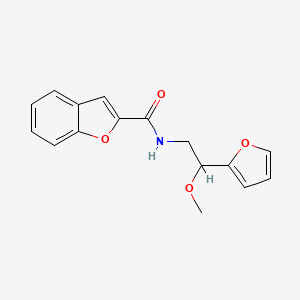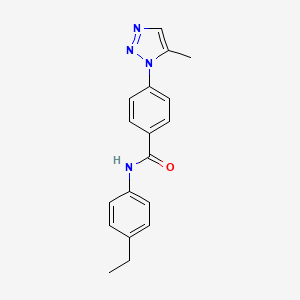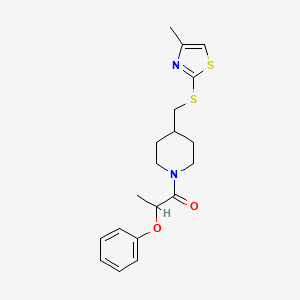![molecular formula C21H25N5O3S B2780974 2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1251694-15-1](/img/structure/B2780974.png)
2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazolopyrazine ring, a cyclohexylthio group, an acetamide group, and a methoxybenzyl group. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of your compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolopyrazine ring suggests that the compound could have interesting electronic properties, as nitrogen-containing heterocycles are often associated with high electron density .Chemical Reactions Analysis
The reactivity of your compound would likely be influenced by the functional groups present in its structure. For example, the acetamide group could potentially undergo hydrolysis to form an acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its molecular structure. For example, the presence of the triazolopyrazine ring could potentially make the compound very thermally stable .Aplicaciones Científicas De Investigación
Synthesis and Insecticidal Assessment
A study focused on the synthesis of various heterocycles, including triazolo[4,3-a]pyrazin derivatives, to assess their insecticidal agents against the cotton leafworm, Spodoptera littoralis. The study introduced new compounds with potential insecticidal properties, emphasizing the versatility of these chemical structures in developing pest control agents (Fadda et al., 2017).
Antimicrobial and Anticancer Activities
Research into pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has shown significant antimicrobial activity. This work contributes to the search for new antimicrobial agents with broad-spectrum efficacy (Abunada et al., 2008). Additionally, new 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone scaffolds have been synthesized and evaluated against human cancer cell lines, highlighting the compound's potential in anticancer research (2020).
Phosphodiesterase Inhibitors
The compound has been explored as part of a series of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines, serving as potent phosphodiesterase type 4 inhibitors with high isoenzyme selectivity. This research indicates its potential application in treating conditions related to PDE4, emphasizing the therapeutic importance of these derivatives (Raboisson et al., 2003).
Coordination Complexes and Antioxidant Activity
Studies have also explored coordination complexes constructed from pyrazole-acetamide derivatives, focusing on their self-assembly process and antioxidant activity. This work demonstrates the compound's utility in developing novel materials with significant antioxidant properties, which could have implications for pharmaceutical and materials science (Chkirate et al., 2019).
Anticonvulsant Activity
Research into substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines has revealed potent anticonvulsant activity against maximal electroshock-induced seizures in rats. These findings contribute to the development of new anticonvulsant drugs, showcasing the potential of triazolo[4,3-a]pyrazine derivatives in neurological disorders (Kelley et al., 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-29-16-9-7-15(8-10-16)13-23-18(27)14-26-21(28)25-12-11-22-20(19(25)24-26)30-17-5-3-2-4-6-17/h7-12,17H,2-6,13-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSASIGZGLFXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2780892.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2780900.png)

![1-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2780902.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2780904.png)





